2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a methoxy group, a 4-methylphenyl ring, and a 2-oxopyrrolidin-1-yl substituent. This compound belongs to a class of molecules designed to modulate neurological targets, particularly GABAA and AMPA receptors, due to the structural influence of the 2-oxopyrrolidinone moiety, which is known to enhance nootropic and neuroprotective activity .
Properties
IUPAC Name |
2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-6-11(15-13(17)9-19-2)8-12(10)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWVZUGATYLKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features:
- A 4-methylphenyl core substituted at the 3-position with a 2-oxopyrrolidin-1-yl group.
- An acetamide side chain with a 2-methoxy substituent.
Retrosynthetically, the molecule can be dissected into two primary fragments:
- 4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline : The aromatic backbone bearing the pyrrolidinone substituent.
- 2-Methoxyacetic acid : The acylating agent for amide formation.
Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline
Pyrrolidinone Ring Formation
The introduction of the 2-oxopyrrolidin-1-yl group onto the phenyl ring is critical. Two principal methodologies emerge from patent literature:
Cyclization of γ-Aminobutyramide Intermediates
A method adapted from RU2629117C1 involves cyclization reactions using halogenating agents. For example:
- Starting material : 3-Amino-4-methylbenzamide derivative with a γ-aminobutyric acid side chain.
- Reagents : Trimethyl bromosilane (TMSBr) and triethylamine in toluene at 60–80°C.
- Mechanism : TMSBr facilitates bromide displacement, inducing cyclization to form the pyrrolidinone ring.
This approach yields the pyrrolidinone-substituted aniline with reported efficiencies of 68–72%.
Direct Coupling via Buchwald-Hartwig Amination
Patent CA3029960A1 highlights palladium-catalyzed couplings for introducing nitrogen-containing groups. Applied here:
- Aryl halide : 3-Bromo-4-methylnitrobenzene.
- Amine : Pyrrolidin-2-one (2-oxopyrrolidine).
- Catalyst : Pd(OAc)₂/Xantphos.
- Conditions : 100°C in toluene with Cs₂CO₃.
Post-coupling, nitro reduction (H₂/Pd-C) furnishes the aniline intermediate. Yields for analogous reactions range from 55–65%.
Amide Bond Formation with 2-Methoxyacetic Acid
Carbodiimide-Mediated Coupling
The CA3029960A1 patent details carbodiimide reagents for amide synthesis:
- Reagents : 2-Methoxyacetic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and triethylamine.
- Solvent : Dimethylformamide (DMF) at 0–25°C.
- Yield : 85–90% for structurally similar acetamides.
Mechanism : HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the aniline.
CDI (Carbonyldiimidazole) Activation
US9522907B2 employs CDI for amide bond formation in oxadiazole derivatives:
- Reagents : 2-Methoxyacetic acid, CDI, and the aniline intermediate.
- Conditions : DMF at 110°C for 18 hours.
- Yield : 75–80%.
Advantage : CDI avoids racemization, making it suitable for stereosensitive intermediates.
Comparative Analysis of Synthetic Routes
Key Observations :
- Cyclization routes (e.g., TMSBr) offer higher yields for pyrrolidinone formation but require stringent anhydrous conditions.
- HATU-mediated coupling outperforms CDI in efficiency, albeit at higher reagent costs.
Purification and Characterization
Crystallization Techniques
CA3029960A1 recommends solvent mixtures for recrystallization:
- Solvent System : Ethyl acetate/ethanol (3:1 v/v).
- Purity : >99% by HPLC post-crystallization.
Spectroscopic Validation
- ¹H NMR : Key signals include δ 2.1 (pyrrolidinone CH₂), δ 3.4 (OCH₃), and δ 6.7–7.1 (aromatic protons).
- MS (ESI+) : m/z 347.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Pyrrolidinone/Acetamide Scaffolds
The following table summarizes key structural analogs of 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, their modifications, and pharmacological profiles:
Pharmacological and Binding Affinity Comparisons
- GABAA and AMPA Receptor Affinity: N-Acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide (e.g., PirBut) exhibit stronger binding to GABAA receptors than classical ligands like piracetam. This is attributed to the 2-oxopyrrolidinone core, which mimics endogenous neurotransmitter conformations .
- Enzyme Inhibition: ZINC000021797248, though structurally distinct, shares the acetamide-phenoxy motif and demonstrates MPII inhibition, suggesting acetamide derivatives broadly target metalloproteinases .
- Anti-Inflammatory/Analgesic Activity: Compounds with sulfonamide-piperazine groups (e.g., 37 in ) show efficacy in pain models, highlighting the role of polar substituents in modulating nociceptive pathways.
Key Research Findings and Data
Table 2: Experimental Data for Selected Analogues
Biological Activity
2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known by its DrugBank ID DB07145, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₉H₂₀N₂O₃
- Molecular Weight : 324.3737 g/mol
- IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
- CAS Number : 922951-06-2
Synthesis
The synthesis of this compound involves the reaction of various precursors, including pyrrolidine derivatives and substituted phenyl groups. The synthetic route typically includes steps for functional group modifications to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, such as A549 (human lung adenocarcinoma) cells.
In a comparative study:
- Compound Efficacy : The compound showed a post-treatment viability reduction in A549 cells to approximately 64% when compared to control treatments.
| Compound | Post-Treatment Viability (%) | Cell Line |
|---|---|---|
| Control | 100 | A549 |
| Test | 64 | A549 |
The proposed mechanism involves the inhibition of metalloproteinases (MMPs), particularly MMP2, which plays a crucial role in tumor invasion and metastasis. By inhibiting these enzymes, the compound may contribute to reduced tumor growth and improved therapeutic outcomes.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Although specific data on this compound's antimicrobial efficacy is limited, related studies on pyrrolidine derivatives suggest potential activity against multidrug-resistant strains of bacteria.
Case Study: Antimicrobial Screening
A study screened various pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus strains:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | <64 | Active |
| Compound B | >64 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
